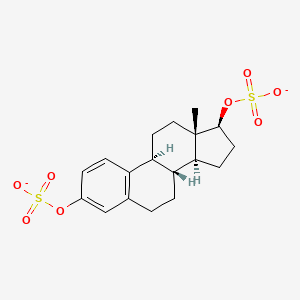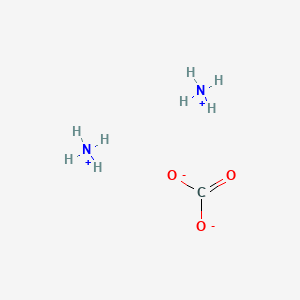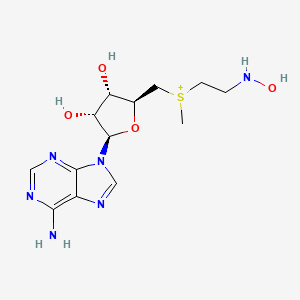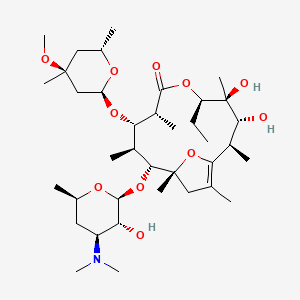
4'' deoxy EM-A enolether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’’ Deoxy EM-A enolether, also known as KOS1326, is a synthetic organic compound. It belongs to the class of motilides, which are derivatives of erythromycin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’’ deoxy EM-A enolether involves the modification of erythromycin derivatives. One approach includes the design and synthesis of 4’'-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process would involve optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 4’’ Deoxy EM-A enolether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
4’’ Deoxy EM-A enolether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of enolethers.
Biology: It is investigated for its effects on cellular processes and receptor interactions.
Industry: It may be used in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4’’ deoxy EM-A enolether involves its interaction with motilin receptors. It acts as an agonist, binding to these receptors and inducing a conformational change that triggers downstream signaling pathways. This interaction leads to increased gastrointestinal motility, making it a potential candidate for treating conditions like gastroparesis .
類似化合物との比較
- EM-A enolether (ME4)
- N-ethyl, N-methyl EM-A (ME36)
- EM-B enolether (ME67)
- N-ethyl, N-methyl EM-A enolether (EM523)
- ABT-229
Comparison: 4’’ Deoxy EM-A enolether (KOS1326) is unique due to the removal of the 4’'-OH group from the cladinose sugar, which significantly affects its desensitizing properties and interaction with motilin receptors . This structural modification distinguishes it from other motilides and contributes to its specific pharmacological profile.
特性
分子式 |
C37H65NO11 |
|---|---|
分子量 |
699.9 g/mol |
IUPAC名 |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO11/c1-14-26-37(10,42)31(40)22(5)29-19(2)16-36(9,49-29)32(48-34-28(39)25(38(11)12)15-20(3)45-34)23(6)30(24(7)33(41)46-26)47-27-18-35(8,43-13)17-21(4)44-27/h20-28,30-32,34,39-40,42H,14-18H2,1-13H3/t20-,21+,22+,23+,24-,25+,26-,27+,28-,30+,31-,32-,34+,35+,36-,37-/m1/s1 |
InChIキー |
UJUXMUPAZCCNTJ-ANUGEFLXSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


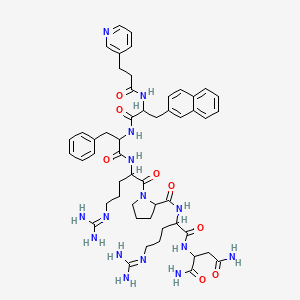
![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)
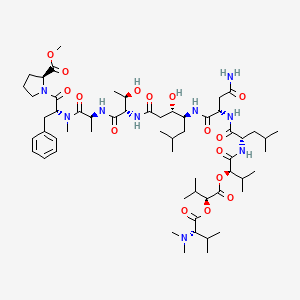
![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
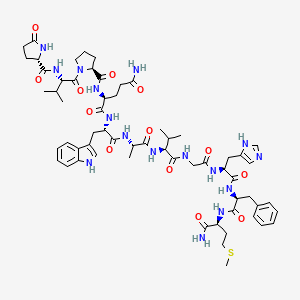
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
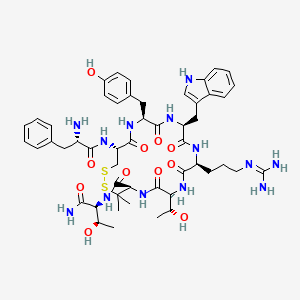
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)
